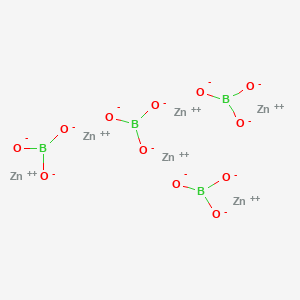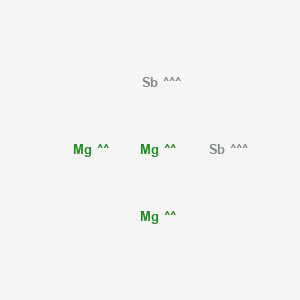
Neodymium antimonide
説明
Neodymium antimonide is an intermetallic compound composed of neodymium and antimony. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific and industrial applications. The compound crystallizes in a tetragonal structure and exhibits antiferromagnetic behavior at low temperatures .
準備方法
Synthetic Routes and Reaction Conditions: Neodymium antimonide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of neodymium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
Nd+Sb→NdSb
Industrial Production Methods: Industrial production of this compound often involves high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a vacuum furnace. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of pure this compound .
化学反応の分析
Types of Reactions: Neodymium antimonide undergoes various chemical reactions, including oxidation and reduction. It is relatively stable but can react with oxygen at elevated temperatures to form neodymium oxide and antimony oxide:
NdSb+O2→Nd2O3+Sb2O3
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen and halogens. These reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products Formed: The major products formed from the oxidation of this compound are neodymium oxide and antimony oxide. These oxides have their own unique properties and applications in various fields .
科学的研究の応用
Neodymium antimonide has several scientific research applications due to its unique properties:
Magnetic Materials: Its antiferromagnetic properties make it useful in studying magnetic phenomena and developing magnetic materials.
Electronic Devices: The compound’s electronic properties are exploited in the development of semiconductors and other electronic devices.
Optoelectronics: this compound is used in optoelectronic devices, including infrared detectors and lasers.
作用機序
The mechanism by which neodymium antimonide exerts its effects is primarily related to its magnetic and electronic properties. The compound’s antiferromagnetic behavior is due to the alignment of magnetic moments in opposite directions, resulting in a net zero magnetic moment. This property is influenced by the crystal field and exchange interactions between neodymium ions .
類似化合物との比較
Neodymium germanium antimonide: Exhibits similar magnetic properties but with different structural characteristics.
Dineodymium antimonide: Another compound with comparable magnetic and electronic properties.
Uniqueness: this compound is unique due to its specific crystal structure and the resulting magnetic properties. Its ability to undergo various chemical reactions and its applications in multiple fields further distinguish it from similar compounds .
特性
IUPAC Name |
antimony;neodymium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLQQXGWUZVSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Nd+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NdSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-23-3 | |
| Record name | Antimony, compd. with neodymium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with neodymium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with neodymium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


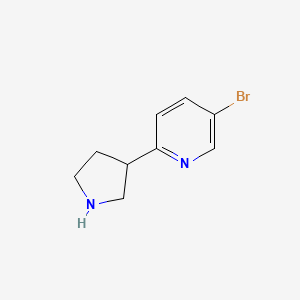


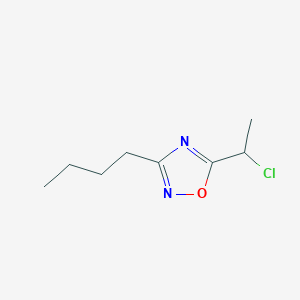
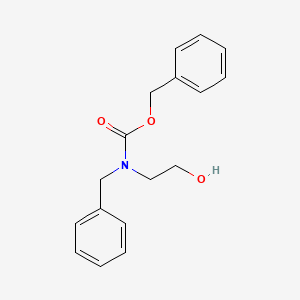
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)

